Boc-N-Me-Met-OH
Overview
Description
N-[(tert-Butoxycarbonyl)-N-methyl-L-methionine]: is a derivative of methionine, an essential amino acid. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The tert-butoxycarbonyl group serves as a protective group for the amino function, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-[(tert-Butoxycarbonyl)-N-methyl-L-methionine] typically involves the reaction of N-methyl-L-methionine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like methanol or ethanol at room temperature. The product is then purified by standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of N-[(tert-Butoxycarbonyl)-N-methyl-L-methionine] follows similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: N-[(tert-Butoxycarbonyl)-N-methyl-L-methionine] undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The tert-butoxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Acidic conditions, such as trifluoroacetic acid, are used to remove the tert-butoxycarbonyl group .
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Free amines or other protected amines .
Scientific Research Applications
N-[(tert-Butoxycarbonyl)-N-methyl-L-methionine] has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of pharmaceuticals and therapeutic peptides.
Industry: Applied in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-[(tert-Butoxycarbonyl)-N-methyl-L-methionine] primarily involves its role as a protective group in peptide synthesis. The tert-butoxycarbonyl group stabilizes the amino function, preventing unwanted side reactions. Upon completion of the synthesis, the protective group is removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
- N-[(tert-Butoxycarbonyl)-L-methionine]
- N-[(tert-Butoxycarbonyl)-N-methyl-L-alanine]
- N-[(tert-Butoxycarbonyl)-N-methyl-L-valine]
Comparison: N-[(tert-Butoxycarbonyl)-N-methyl-L-methionine] is unique due to the presence of the methyl group on the nitrogen atom, which can influence its reactivity and stability. Compared to other similar compounds, it offers distinct advantages in terms of ease of removal of the protective group and compatibility with various reaction conditions .
Properties
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylsulfanylbutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12(4)8(9(13)14)6-7-17-5/h8H,6-7H2,1-5H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLASRJKXDLPTOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCSC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.